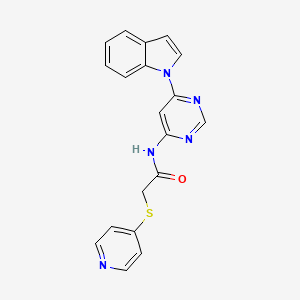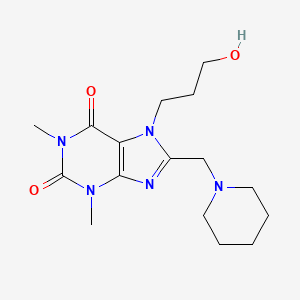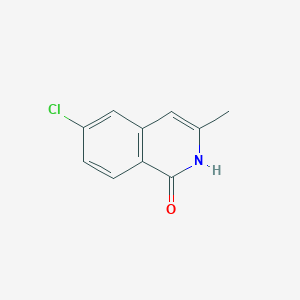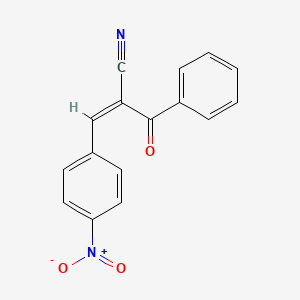![molecular formula C16H19ClN2O2 B2539945 N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide CAS No. 2411290-76-9](/img/structure/B2539945.png)
N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. TBOA is a potent inhibitor of excitatory amino acid transporters, which are responsible for regulating the concentration of glutamate in the synaptic cleft.
Wirkmechanismus
N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide acts as a non-competitive inhibitor of excitatory amino acid transporters, preventing the reuptake of glutamate from the synaptic cleft, leading to an increase in extracellular glutamate concentration. This, in turn, can lead to excitotoxicity and neuronal damage. N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide has been shown to inhibit all five subtypes of glutamate transporters, with varying degrees of potency.
Biochemical and Physiological Effects:
N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide has been shown to have significant effects on glutamate-mediated synaptic transmission and plasticity. N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, leading to enhanced synaptic transmission. N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide has also been shown to impair long-term potentiation (LTP) and enhance long-term depression (LTD), indicating a role in synaptic plasticity. N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide has several advantages for lab experiments, including its high potency and specificity for glutamate transporters, which allows for precise modulation of glutamate-mediated synaptic transmission. N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide has some limitations, including its potential toxicity and non-specific effects on other ion channels and receptors. Additionally, N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide has a short half-life and can be rapidly metabolized in vivo, limiting its usefulness for in vivo studies.
Zukünftige Richtungen
There are several future directions for research on N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide, including the development of new and more specific glutamate transporter inhibitors, the investigation of the role of glutamate transporters in various neurological disorders, and the development of new drugs that target glutamate transporters for the treatment of these disorders. Additionally, the development of new techniques for the delivery of N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide to specific brain regions could enhance its usefulness for in vivo studies. Finally, the investigation of the potential side effects and toxicity of N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide could help to further refine its use in scientific research.
Synthesemethoden
The synthesis of N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide involves the reaction of 2-chloro-N-phenylacetamide with 4-tert-butyl-2-oxazoline in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide as the final product. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide has been extensively used in various scientific research studies due to its ability to inhibit glutamate transporters, which play a crucial role in synaptic transmission and plasticity. N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide has been used to investigate the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide has also been used to study the pharmacology of glutamate transporters and to develop new drugs that target these transporters.
Eigenschaften
IUPAC Name |
N-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-16(2,3)13-11-21-14(18-13)10-19(15(20)9-17)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCXXXDFKAXWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)CN(C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)

![3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2539867.png)






![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)
![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)
![(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2539883.png)

